molecular formula C9H3F9O B1598351 Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene CAS No. 89847-87-0

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene

Cat. No.: B1598351
CAS No.: 89847-87-0
M. Wt: 298.1 g/mol
InChI Key: YXQDEALNNYDUIZ-UHFFFAOYSA-N
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Description

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a fluorinated aromatic ether characterized by a benzene ring substituted with a pentafluoro group and a 2,2,3,3-tetrafluoropropoxy chain. This compound is notable for its high thermal stability, chemical inertness, and hydrophobicity, making it valuable in applications such as pharmaceuticals, agrochemicals, and specialty materials . Its synthesis typically involves palladium-catalyzed C-O cross-coupling reactions, which enable precise control over substituent placement .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F9O/c10-2-3(11)5(13)7(6(14)4(2)12)19-1-9(17,18)8(15)16/h8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQDEALNNYDUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396030
Record name 1,2,3,4,5-Pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89847-87-0
Record name 1,2,3,4,5-Pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene typically involves the formation of the ether linkage between a pentafluorophenyl moiety and a tetrafluoropropoxy group. The key intermediate is often 3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde, which is then subjected to further transformations such as reductive amination or hydrogenation depending on the target derivative.

Detailed Preparation Procedure

A representative preparation method includes the following steps:

  • Phase Separation and Extraction:
    The tartrate salt of a related amine (e.g., 2-(6-fluoro-1H-indol-3-yl)-ethylamine) is stirred in a biphasic mixture of toluene, tetrahydrofuran (THF), aqueous sodium hydroxide (NaOH), and sodium chloride (NaCl). After phase separation, the organic phase is washed and concentrated under reduced pressure to dryness, then dissolved in isopropanol.

  • Condensation Reaction:
    3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde is added to the reaction mixture and heated at approximately 60°C for 2.5 hours to promote condensation.

  • Reduction:
    A suspension of sodium borohydride (NaBH4) in isopropanol is added to the hot reaction mixture, which is then heated at 55°C for 2.5 hours to reduce the aldehyde to the corresponding alcohol or amine derivative.

  • Acid-Base Workup:
    The reaction mixture is cooled and treated with 2M hydrochloric acid (HCl) in two portions, followed by vigorous stirring. The mixture is then concentrated, basified to pH 14 with 6M NaOH, and extracted with toluene.

  • Washing and Purification:
    The organic phase is washed sequentially with aqueous NaOH, ammonium chloride solution, and water. After filtration and concentration, the residue is dissolved in a toluene-acetonitrile mixture, and 6M HCl is added dropwise to precipitate the hydrochloride salt of the product.

  • Final Purification:
    The crude hydrochloride salt is dried under vacuum and purified by recrystallization from acetone and aqueous HCl to yield a white solid with high purity (>99.5% by HPLC).

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Phase separation and extraction Toluene, THF, 2M NaOH, 15% NaCl, room temperature - Efficient phase separation
Condensation 3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde, isopropanol, 60°C, 2.5 h - Formation of intermediate
Reduction NaBH4 suspension in isopropanol, 55°C, 2.5 h - Reduction to alcohol/amine
Acid-base workup 2M HCl addition, concentration, basification to pH 14 - Extraction of product
Washing and drying Sequential washes with NaOH, NH4Cl, water; vacuum drying - Removal of impurities
Final purification Recrystallization from acetone and 0.1M HCl, 20-25°C, 16 h 80% High purity product (>99.5% HPLC)

Alternative Hydrogenation Method

Another reported method involves hydrogenation of a precursor compound in the presence of platinum on carbon (Pt/C) catalyst:

  • A mixture of precursor compounds is heated in toluene and isopropanol at 75°C for 3 hours.
  • 3% Pt/C catalyst is added, and the mixture is hydrogenated at 70-75°C under 5 bar pressure for 6 hours.
  • After cooling, the mixture is filtered, evaporated to dryness, and subjected to washing and acid treatment similar to the above method.
  • The hydrochloride salt of the target compound is isolated by precipitation and drying.

This method yields approximately 83% of the product with 99.1% purity by HPLC.

Summary of Key Reaction Parameters

Parameter Value/Condition
Solvents Toluene, THF, Isopropanol, Acetonitrile
Temperature 55-75°C
Reaction time 2.5 to 6 hours
Reducing agent Sodium borohydride (NaBH4) or Hydrogenation with Pt/C
pH adjustments Acidification with HCl, basification with NaOH
Purification Recrystallization from acetone and aqueous HCl
Product purity (HPLC) >99.5%
Typical yield 80-83%

Chemical Reactions Analysis

Types of Reactions

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alkoxides.

    Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents for this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation can yield carboxylic acids or ketones.

Scientific Research Applications

Scientific Research Applications

1.1 Fluorinated Compounds in Organic Synthesis

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is often utilized as a reagent in organic synthesis due to its ability to introduce fluorine into organic molecules. The presence of fluorine can enhance the biological activity of pharmaceutical compounds and improve the properties of agrochemicals. Studies have demonstrated that fluorinated compounds can exhibit increased lipophilicity and metabolic stability, making them valuable in drug design .

1.2 Electrophilic Fluorination

The compound serves as a substrate for electrophilic fluorination reactions. Electrophilic fluorination is a critical process in synthesizing complex fluorinated organic molecules. The use of N-fluorotriazinium salts as electrophilic fluorinating agents has been explored for their ability to fluorinate aromatic substrates under mild conditions, potentially including this compound . This method allows for the selective introduction of fluorine into electron-rich aromatic systems.

Material Science Applications

2.1 Development of Advanced Materials

This compound is investigated for its role in developing advanced materials such as coatings and polymers. Its high thermal stability and chemical resistance make it suitable for use in harsh environments. Research indicates that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal resistance of the resulting materials .

2.2 Organic Electroluminescent Devices

The compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). As an electron-accepting material, this compound can improve the efficiency of charge transport within OLEDs . This application is crucial for developing energy-efficient lighting and display technologies.

Environmental Monitoring

3.1 Detection of Per- and Polyfluoroalkyl Substances (PFAS)

Given its structure and properties, this compound is relevant in environmental studies focusing on PFAS contamination. Recent studies have employed advanced analytical techniques to detect various PFAS compounds in environmental samples . The compound's unique spectral characteristics allow for its identification among complex mixtures found in contaminated sites.

Case Studies and Research Findings

Study Focus Findings
Northumbria University StudySuspect screening of PFASIdentified 41 unique PFAS compounds using advanced extraction techniques; highlighted the importance of selective extraction methods for detecting fluorinated substances .
Research on Electrophilic FluorinationSynthesis methodsDemonstrated effective fluorination of aromatic compounds using N-fluorotriazinium salts; suggested potential applications for this compound .
Material Science ResearchPolymer enhancementShowed that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene involves its interaction with molecular targets through its fluorinated aromatic ring and ether linkage. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene (CAS 958452-23-8)

  • Structure : Replaces the pentafluoro group with a bromine atom.
  • Properties :
    • Molecular formula: C₉H₇BrF₄O
    • Molecular weight: 287.05 g/mol
    • Applications: Intermediate in synthesizing fluorinated pharmaceuticals and agrochemicals .
  • Key Differences : The bromine substituent enhances reactivity in nucleophilic substitution reactions compared to the electron-withdrawing pentafluoro group, making it more versatile in organic synthesis .

3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane

  • Structure : Features an epoxypropane ring instead of a benzene ring.
  • Properties :
    • Hazard class: Irritant, flammable (WGK Germany: 3)
    • Applications: Used as a glycidyl ether in coatings and adhesives due to its low surface energy and high chemical resistance .
  • Key Differences : The epoxy group introduces ring-opening reactivity, enabling polymerization or cross-linking, unlike the aromatic stability of the benzene core in pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene .

N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-3-(2,2,3,3-tetrafluoropropoxy)benzylamine Hydrochloride

  • Structure : Incorporates a benzylamine group and indole moiety.
  • Properties: Polymorphic form: Novel crystalline structure for enhanced bioavailability. Applications: Investigated for Alzheimer’s disease treatment due to its neuroprotective properties .
  • Key Differences : The addition of a charged amine group and indole system alters solubility and biological activity, targeting central nervous system disorders .

1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol (MCU Modifier)

  • Structure: Contains a propanol backbone with two ether-linked aromatic groups.
  • Properties :
    • Shelf life: 5 years under controlled storage.
    • Applications: Critical in nuclear solvent extraction for enhancing extractant solubility and phase separation .
  • Key Differences : The hydroxyl group and branched alkyl chain improve miscibility in polar solvents, contrasting with the fully fluorinated hydrophobic nature of this compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Applications Stability/Reactivity Notes
This compound C₉F₅(OC₃HF₄) Pentafluoro, tetrafluoropropoxy Pharmaceuticals, materials High thermal stability, inert
1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene C₉H₇BrF₄O Bromine, tetrafluoropropoxy Synthetic intermediate Reactive in SNAr reactions
3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane C₆H₇F₄O₂ Epoxy, tetrafluoropropoxy Coatings, adhesives Polymerizable, flammable
MCU Modifier (propanol derivative) C₁₆H₂₀F₄O₃ Hydroxyl, sec-butylphenoxy Nuclear solvent extraction 5-year shelf life, polar miscible

Research Findings and Trends

  • Synthetic Flexibility : Palladium-catalyzed C-O cross-coupling () is a common method for synthesizing fluorinated aryl ethers, enabling tailored substituent patterns for specific applications.
  • Stability vs. Reactivity : Fully fluorinated compounds like this compound exhibit exceptional chemical inertness, whereas brominated or hydroxylated derivatives show enhanced reactivity for functionalization .
  • Biological Relevance : Fluorinated benzylamine derivatives () highlight the role of fluorine in improving blood-brain barrier penetration and metabolic stability in drug design.

Biological Activity

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a fluorinated organic compound with the chemical formula C9_9H3_3F9_9O. Its unique structure, characterized by multiple fluorine substituents and an ether linkage, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C9_9H3_3F9_9O
  • Molecular Weight : 320.1 g/mol
  • Structure : The compound features a benzene ring substituted with a pentafluoropropoxy group, which significantly alters its chemical reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its environmental impact and potential toxicity. Research indicates that fluorinated compounds can exhibit significant biological effects due to their persistence and bioaccumulation in living organisms.

Toxicological Studies

  • Aquatic Toxicity : Studies have shown that fluorinated compounds can be toxic to aquatic life. For instance, pentafluoro compounds have been linked to adverse effects on fish and invertebrates due to their hydrophobic nature and ability to disrupt cellular membranes.
  • Mammalian Toxicity : Preliminary studies suggest that exposure to fluorinated compounds may lead to endocrine disruption and other health issues in mammals. The exact mechanisms remain under investigation but may involve interference with hormone signaling pathways.

Case Study 1: Environmental Persistence

A study conducted on the environmental persistence of per- and polyfluoroalkyl substances (PFAS), including this compound, indicated that these compounds resist degradation in natural environments. This persistence raises concerns about their accumulation in food webs and potential long-term ecological impacts .

Case Study 2: Human Health Implications

Research on human exposure to PFAS has linked these substances to various health risks, including immune system effects and developmental issues in children. The bioaccumulation of such compounds in human tissues has prompted regulatory scrutiny and further research into their health effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Aquatic ToxicityDisruption of cellular membranes in fish
Endocrine DisruptionPotential interference with hormone signaling
Environmental ImpactHigh persistence leading to bioaccumulation

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Hydrophobic Interactions : The high fluorine content contributes to hydrophobic interactions with lipid membranes.
  • Receptor Binding : Potential binding to hormone receptors may disrupt normal physiological processes.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorinated substituents and ether linkage. 19F^{19}\text{F} NMR is critical for distinguishing between CF3_3, CF2_2, and CF groups.
  • High-Resolution Mass Spectrometry (HRMS) : Employ LC-IM-QTOFMS (Liquid Chromatography-Ion Mobility-Quadrupole Time-of-Flight Mass Spectrometry) with isotopic calibration (e.g., hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene) for accurate mass determination .
  • Chromatography : Optimize reverse-phase LC conditions (C18 columns, acetonitrile/water gradients) to resolve impurities or degradation products.

Q. What synthetic strategies are documented for introducing the 2,2,3,3-tetrafluoropropoxy group into aromatic systems?

  • Methodological Answer :

  • Nucleophilic Substitution : React pentafluorobenzyl alcohol derivatives (e.g., pentafluorobenzyl bromide) with 2,2,3,3-tetrafluoropropanol under basic conditions (K2_2CO3_3, DMF, 60–80°C) .
  • Epoxide Ring-Opening : For related fluorinated epoxides (e.g., 3-(2,2,3,3-tetrafluoropropoxy)-1,2-环氧丙烷), use acid-catalyzed etherification to attach the fluorinated side chain .
  • Purification : Distill under reduced pressure (e.g., 50°C at 4 mmHg) to isolate the product .

Q. How should researchers assess the hydrolytic stability of this compound?

  • Methodological Answer :

  • Accelerated Hydrolysis Tests : Expose the compound to aqueous buffers (pH 1–13) at elevated temperatures (40–80°C). Monitor degradation via LC-MS/MS, targeting potential breakdown products like tetrafluoropropanol or pentafluorophenol .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate degradation rates under ambient conditions.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel fluorination reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–F and C–O bonds to identify susceptible sites for fluorination or cleavage.
  • Transition State Analysis : Model nucleophilic attack or radical-mediated pathways to optimize reaction conditions (e.g., solvent polarity, catalyst choice).
  • Validation : Cross-reference computational results with experimental data (e.g., HRMS fragmentation patterns) .

Q. What experimental designs are effective for evaluating this compound as a solvent modifier in metal ion extraction?

  • Methodological Answer :

  • Phase Behavior Studies : Mix the compound with calixarenes and tri-n-octylamine in hydrocarbon solvents. Measure distribution coefficients (DD) for target metal ions (e.g., Cs+^+) across aqueous/organic phases .
  • Efficiency Metrics : Compare extraction efficiency against modifiers like 1-(2,2,3,3-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol using ICP-MS or radiometric assays .
  • Degradation Monitoring : Analyze solvent stability under process conditions (e.g., high pH, radiation) via LC-IM-QTOFMS .

Q. How can researchers resolve contradictions in reported thermal stability data for fluorinated aryl ethers?

  • Methodological Answer :

  • Controlled Thermolysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres.
  • Product Identification : Use GC-MS or LC-MS to detect volatile (e.g., HF, COF2_2) and non-volatile degradation products. Cross-validate with computational predictions of thermal decomposition pathways.
  • Standardized Protocols : Ensure consistent heating rates, sample masses, and instrument calibration to minimize variability .

Q. What strategies optimize the regioselectivity of electrophilic aromatic substitution in highly fluorinated benzene derivatives?

  • Methodological Answer :

  • Directing Group Effects : Leverage electron-withdrawing fluorine substituents to guide substitution to meta or para positions.
  • Catalytic Systems : Screen Lewis acids (e.g., BF3_3·Et2_2O) to enhance reactivity in fluorinated solvents.
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to favor desired intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Reactant of Route 2
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Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene

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